N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a 3-methyl-1,2,4-oxadiazolemethyl group at position 3, a methyl group at position 8, and a 1,3-benzodioxol-5-yl acetamide moiety at position 4. Its structural complexity arises from the integration of multiple heterocyclic systems (benzodioxole, oxadiazole, pyrimidoindole) and functional groups (acetamide, oxo).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O5/c1-13-3-5-17-16(7-13)22-23(24(32)29(11-25-22)10-21-26-14(2)28-35-21)30(17)9-20(31)27-15-4-6-18-19(8-15)34-12-33-18/h3-8,11H,9-10,12H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBTYICCSSUSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves several key steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Construction of the Pyrimidoindole Core: This step typically involves the cyclization of an appropriate precursor, such as a substituted indole, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrimidoindole core using a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, especially under basic conditions.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: It is used in studies investigating the mechanisms of cell cycle arrest and apoptosis induction in cancer cells.
Chemical Biology: The compound serves as a template for designing more potent analogs with improved biological activity.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves targeting microtubules and tubulin proteins. By modulating microtubule assembly, the compound causes mitotic blockade and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs in Indole and Pyrimidoindole Families
Key structural analogs include:
Key Structural Differences :
- Oxadiazole vs. Sulfanyl Groups : The target compound’s 3-methyl-1,2,4-oxadiazolemethyl group (electron-deficient heterocycle) may enhance metabolic stability compared to the sulfanyl group in the analog from , which could influence redox interactions .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzodioxole moiety : Known for its bioactive properties.
- Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer effects.
- Pyrimidoindole structure : Contributes to its potential as a therapeutic agent.
The molecular formula is , with a molecular weight of approximately 484.52 g/mol.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Receptor Modulation : It can bind to various cellular receptors, influencing signal transduction pathways associated with growth and apoptosis.
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
Case Study Findings :
A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| HeLa | 20 | G2/M phase arrest |
| A549 | 25 | DNA intercalation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens.
In Vitro Studies :
In vitro assays revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Safety and Toxicity
Safety assessments indicate that N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-y}acetamide exhibits low toxicity in animal models at therapeutic doses. Long-term studies are necessary to fully assess its safety profile.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis involves constructing the pyrimido[5,4-b]indole core via condensation of substituted indole derivatives with pyrimidinone precursors. Key steps include:
- Core formation : Acid- or base-catalyzed cyclization under reflux conditions (e.g., using DMF or THF as solvents) .
- Functionalization : Introducing the 3-methyl-1,2,4-oxadiazole moiety via nucleophilic substitution or copper-catalyzed coupling reactions .
- Benzodioxol integration : Protecting group strategies (e.g., acetyl or Boc groups) to prevent undesired side reactions during amide bond formation . Purity is monitored using TLC and HPLC at each stage .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm) and oxadiazole rings .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
Q. What initial biological screening assays are recommended?
Prioritize in vitro assays to evaluate:
- Anticancer activity : Cell viability assays (MTT or resazurin) against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .
- Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, BRAF) using fluorescence-based assays .
- Solubility and stability : PBS and simulated gastric fluid (pH 1.2–7.4) studies to guide formulation .
Advanced Research Questions
Q. How can synthetic yields be systematically optimized?
Apply Design of Experiments (DOE) to variables such as:
- Catalyst systems : Pd(PPh) vs. CuI for coupling reactions .
- Reaction conditions : Microwave irradiation (100–150°C, 10–30 min) vs. conventional heating .
- Solvent polarity : DMF (high polarity) vs. toluene (low polarity) for cyclization steps . Use real-time HPLC-MS to track intermediates and optimize reaction progression .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Compare analogs with halogen (Cl, F), methoxy, or nitro groups at the indole C-8 or benzodioxol positions .
- Bioisosteric replacement : Replace the oxadiazole ring with 1,3,4-thiadiazole to assess potency changes .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify critical binding interactions with targets like Bcl-2/Mcl-1 . Data from shows that chloro and nitro substituents enhance anticancer activity by 2–3 fold compared to methoxy groups .
Q. How can contradictory data in biological assays be resolved?
- Replicate experiments : Ensure consistency in cell passage number and assay conditions (e.g., serum concentration) .
- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside fluorescence assays .
- Purity verification : Re-characterize batches with NMR and HRMS to exclude impurity-driven artifacts .
Q. What methodologies are used to elucidate the mechanism of action?
- Target identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) .
- Binding kinetics : Surface plasmon resonance (SPR) to measure values for target proteins .
- Computational modeling : Molecular dynamics simulations (AMBER or GROMACS) to study conformational stability in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
